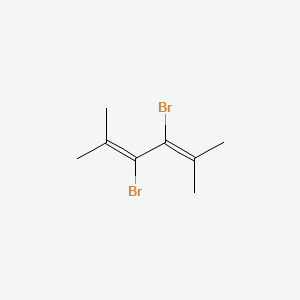
3,4-Dibromo-2,5-dimethylhexa-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-2,5-dimethylhexa-2,4-diene: is an organic compound with the molecular formula C8H12Br2 . It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 3rd and 4th positions, and two methyl groups are substituted at the 2nd and 5th positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to ensure high yield and purity of the product .
化学反应分析
Types of Reactions:
Electrophilic Addition: The compound undergoes electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Hydrogen Bromide (HBr): Used for electrophilic addition reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products:
3-Bromo-2,5-dimethylhexa-2,4-diene: Formed by the addition of HBr.
Oxidized derivatives: Formed by oxidation reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying electrophilic addition and substitution reactions.
Biology and Medicine:
Potential Drug Development: Investigated for its potential use in the development of new pharmaceuticals due to its unique structure.
Industry:
Polymer Production: Used in the production of specialty polymers and materials.
Chemical Manufacturing: Employed in the synthesis of various chemical products.
作用机制
Electrophilic Addition Mechanism: The compound undergoes electrophilic addition reactions where the bromine atoms act as electrophiles, attacking the conjugated double bonds. This results in the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product .
Molecular Targets and Pathways: The primary molecular targets are the conjugated double bonds, which are highly reactive towards electrophiles. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
相似化合物的比较
3,4-Dichloro-2,5-dimethylhexa-2,4-diene: Similar structure but with chlorine atoms instead of bromine.
2,5-Dimethylhexa-2,4-diene: The parent compound without halogen substitution.
Uniqueness: 3,4-Dibromo-2,5-dimethylhexa-2,4-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and unsubstituted analogs. The bromine atoms make the compound more reactive towards nucleophiles and electrophiles, enabling a wider range of chemical transformations .
属性
CAS 编号 |
88919-69-1 |
|---|---|
分子式 |
C8H12Br2 |
分子量 |
267.99 g/mol |
IUPAC 名称 |
3,4-dibromo-2,5-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H12Br2/c1-5(2)7(9)8(10)6(3)4/h1-4H3 |
InChI 键 |
LJJNVNJVHUIEPS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=C(C)C)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
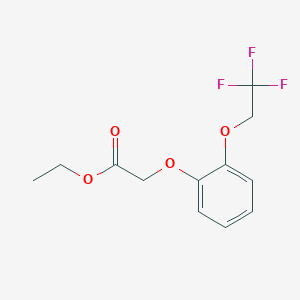
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
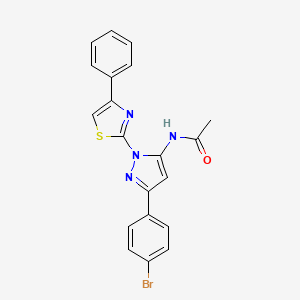

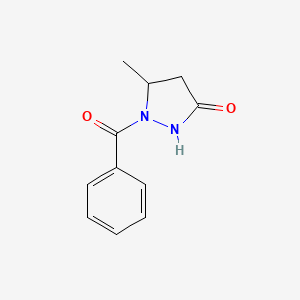
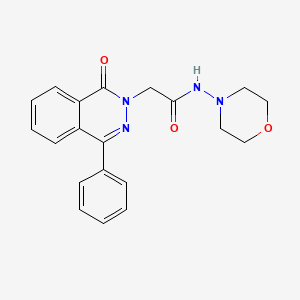
![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
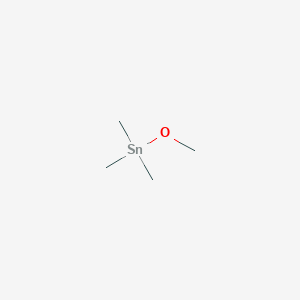
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)
